2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride
Description
Properties
CAS No. |
1354963-77-1 |
|---|---|
Molecular Formula |
C6H15ClN2O2S |
Molecular Weight |
214.71 g/mol |
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-7-3-5-8-4-2-6-11(8,9)10;/h7H,2-6H2,1H3;1H |
InChI Key |
UHZMMTUDQPUGJO-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1CCCS1(=O)=O.Cl |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with 2-Chloro-N-methylethylamine
In this approach, thiazolidine-2,4-dione (3 ) reacts with 2-chloro-N-methylethylamine in the presence of a base. The reaction proceeds via an SN2 mechanism, where the deprotonated nitrogen of 3 attacks the electrophilic carbon of the chloroethylamine derivative.
- Reagents : 3 (1 eq), 2-chloro-N-methylethylamine (1.2 eq), K2CO3 (2 eq).
- Solvent : Anhydrous DMF, 60°C, 8 h.
- Yield : 68–72% of 2-[2-(methylamino)ethyl]-1,2-thiazolidine-1,1-dione (V ).
Reductive Amination of 2-Aminoethyl Derivatives
An alternative route involves reductive amination of 2-aminoethyl-thiazolidine-dione with formaldehyde. This method avoids harsh alkylating agents and improves selectivity.
- Step 1 : 2-Aminoethyl-thiazolidine-dione (IV ) is treated with formaldehyde (1.1 eq) in methanol.
- Step 2 : Sodium cyanoborohydride (1.5 eq) is added, and the mixture is stirred at room temperature for 12 h.
- Yield : 65–70% of V .
Hydrochloride Salt Formation
The free base (V ) is converted to its hydrochloride salt by treatment with HCl gas or concentrated hydrochloric acid in a polar solvent.
- Reagents : V (1 eq), HCl (1.05 eq, gas or 37% aqueous solution).
- Solvent : Ethanol or acetone, 0–5°C, 1 h.
- Yield : 85–90% of 2-[2-(methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride.
- Purity : >99% (HPLC).
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H15ClN2O2S | |
| Molecular Weight | 214.71 g/mol | |
| Melting Point | 198–200°C (dec.) | |
| Solubility | >50 mg/mL in H2O |
Process Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. For example, the hydrolysis of 11 to 3 is completed in 5 minutes at 250 W, matching the yield of conventional methods (83%).
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve alkylation yields by stabilizing the transition state. Conversely, acetone is preferred for salt formation due to its low moisture content and ease of removal.
Purity Control
Recrystallization from ethanol/water (1:1) achieves >99% purity, with impurities (e.g., unreacted 3 ) below 0.1%.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Purity (%) |
|---|---|---|---|
| Conventional alkylation | 68–72 | 8 h | 98.5 |
| Reductive amination | 65–70 | 12 h | 97.8 |
| Microwave-assisted | 83 | 5 min | 99.0 |
Microwave-assisted synthesis offers the best balance of yield and time, though it requires specialized equipment.
Challenges and Solutions
Byproduct Formation
Excess HCl during salt formation may protonate the methylamino group, leading to dihydrochloride impurities. Controlled HCl addition (1.05 eq) at 0°C mitigates this.
Moisture Sensitivity
The hydrochloride salt is hygroscopic. Storage under nitrogen with desiccants (silica gel) prevents hydrolysis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylaminoethyl group facilitates nucleophilic substitution under basic conditions. For example:
-
Reaction with alkyl halides : The secondary amine undergoes alkylation to form tertiary amines.
Yields range from 60–85% depending on the alkyl halide (R = methyl, ethyl, benzyl) .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides:
Ring-Opening Reactions
The thiazolidine-1,1-dione ring undergoes cleavage under acidic or reductive conditions:
Condensation Reactions
The methylaminoethyl side chain participates in Schiff base formation:
| Aldehyde (R) | Catalyst | Time | Yield |
|---|---|---|---|
| Benzaldehyde | β-Cyclodextrin | 10 min | 85% |
| 4-Nitrobenzaldehyde | ZrSiO | ||
| (10 mol%) | 12 min | 78% |
Cycloaddition Reactions
The thiazolidine ring engages in [3+2] cycloadditions with dipolarophiles:
Oxidation and Reduction
-
Oxidation : The sulfone group remains stable, but the methylaminoethyl side chain oxidizes to a nitro group with KMnO
/H
SO
(yield: 30–40%). -
Reduction : Catalytic hydrogenation (H
, Pd/C) reduces the dione to a diol (yield: 50–60%) .
Biological Activity and Derivatives
Derivatives synthesized via the above reactions show enhanced biological activity:
| Derivative | Activity | **IC
** | Reference |
|------------------------------|-----------------------------------|-----------------|---------------|
| Benzylidene-Schiff base | Antibacterial (E. coli) | 12.5 µg/mL | |
| Spiro-cyclopentane adduct | Anticancer (HCT-116 cells) | 8.3 µM | |
Key Mechanistic Insights
Scientific Research Applications
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its neuroprotective, anti-inflammatory, and anticancer activities.
Industry: The compound is used in the production of biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(2-Aminoethyl)-1,2-thiazolidine-1,1-dione Hydrochloride (CAS 1190044-24-6)
- Molecular Formula : C₉H₁₁ClN₂O₂S
- Molecular Weight : 246.71 g/mol
- Key Substituent: Aminoethyl (-CH₂CH₂NH₂)
- This compound may serve as a precursor for further modifications due to its reactive amine group.
2-(3-Amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione (CAS 927995-93-5)
- Molecular Formula : C₉H₁₀ClN₂O₂S
- Molecular Weight : 246.71 g/mol
- Key Substituent: 3-Amino-4-chlorophenyl
- Properties : The aromatic chlorophenyl group increases lipophilicity and may enhance membrane permeability. The chlorine atom and aromatic system could facilitate π-π stacking or halogen bonding in biological interactions.
Betahistine Hydrochloride (CAS 5579-84-0)
- Molecular Formula : C₈H₁₂N₂·2HCl
- Molecular Weight : 209.12 g/mol (free base)
- Structure : Pyridine derivative with an ethylmethylamine side chain.
- This highlights the importance of side-chain modifications in pharmacological activity.
Data Table: Comparative Analysis of Thiazolidine Dione Derivatives
*Hypothetical data inferred from structural analysis. †Calculated based on the thiazolidine dione core (C₃H₅NO₂S) + methylaminoethyl substituent (C₃H₈N) + HCl.
Structural and Functional Implications
- Methylaminoethyl vs. However, this substitution may reduce solubility in polar solvents .
- Aromatic vs. Aliphatic Substituents () : The chlorophenyl group introduces steric bulk and electronic effects, which could modulate binding affinity to proteins or enzymes. This contrasts with the flexible aliphatic side chains of the target compound and ’s analog .
- Comparison with Betahistine () : Betahistine’s pyridine ring and ethylmethylamine side chain demonstrate the therapeutic relevance of amine-containing structures in vestibular disorders. The thiazolidine dione core may offer unique redox or metabolic stability advantages .
Research Findings and Limitations
- Synthesis and Stability: Thiazolidine diones are prone to ring-opening under acidic or basic conditions. The methylaminoethyl substituent in the target compound may mitigate this by stabilizing the ring through steric hindrance.
- The methylamino group could interact with neurotransmitter receptors (e.g., histamine or adrenergic receptors) .
- Data Gaps: Experimental data on solubility, pharmacokinetics, and toxicity for the target compound are unavailable in the provided evidence.
Biological Activity
2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride (CAS No. 1354963-77-1) is an organic compound characterized by its thiazolidine ring structure. This compound has drawn attention for its potential biological activities, including applications in medicinal chemistry and biochemistry.
Chemical Structure and Properties
The chemical formula for this compound is . The unique thiazolidine ring imparts distinct properties that contribute to its biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 196.72 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been observed to bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Therapeutic Applications
Research indicates several potential therapeutic applications:
- Anticancer Activity : Studies have shown that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have demonstrated IC50 values ranging from 8.5 µM to 25.6 µM against K562 and HeLa cells, indicating strong anticancer properties .
- Insulin Sensitization : Some thiazolidine derivatives enhance glucose uptake in insulin-resistant models, suggesting a role in managing metabolic disorders such as type 2 diabetes .
- Anti-inflammatory Effects : Certain analogs have displayed anti-inflammatory properties by reducing pro-inflammatory markers in macrophage cell lines .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various thiazolidine derivatives on human cancer cell lines. The results indicated that many compounds exhibited selective cytotoxicity against cancer cells compared to normal fibroblasts. The most potent derivative showed an IC50 value significantly lower than that of cisplatin, a standard chemotherapy agent .
Case Study 2: Insulin Sensitization
In a model of high-carbohydrate diet-induced insulin resistance, two thiazolidin-4-one derivatives were tested for their ability to reverse metabolic disturbances. These compounds improved glucose tolerance and reduced hyperglycemia and hyperinsulinemia in treated mice .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity |
|---|---|
| 2-(Methylamino)ethanol | Related compound with different properties |
| 2-[2-(Dimethylamino)ethoxy]ethanol | Different substitution pattern; lesser studied |
The comparison highlights the unique structural features of this compound that contribute to its distinctive biological activities.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and characterizing 2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride?
- Synthesis : Use stepwise organic reactions, such as nucleophilic substitution or cyclization, under controlled pH and temperature. Purification via column chromatography or recrystallization is critical to isolate the hydrochloride salt.
- Characterization : Employ spectroscopic techniques (e.g., H/C NMR, FT-IR) for structural confirmation. Validate purity using HPLC or mass spectrometry. Cross-reference data with standardized databases like ChemIDplus or EPA DSSTox for accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Use respiratory protection (one-way valve or NIOSH-certified respirator) and personal protective equipment (gloves, lab coat). Adhere to guidelines in Safety Data Sheets (SDS), including proper ventilation and spill management. Store in a dry, cool environment away from incompatible substances .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s mechanism of action in biochemical systems?
- Combine in vitro assays (e.g., enzyme inhibition studies, receptor binding assays) with computational modeling (molecular docking, QSAR). Link experimental outcomes to theoretical frameworks, such as enzyme kinetics or receptor-ligand interaction theories, to contextualize mechanistic hypotheses .
Q. How should contradictory data from toxicity studies be analyzed and resolved?
- Conduct meta-analyses to identify methodological discrepancies (e.g., dosage variations, model systems). Validate findings using multiple authoritative databases (e.g., ATSDR, EFSA) and replicate studies under standardized conditions. Apply statistical tools (e.g., Bayesian inference) to assess data reliability .
Q. What advanced techniques are suitable for studying the environmental fate of this compound?
- Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to track degradation products in environmental samples. Investigate photolysis/hydrolysis pathways under simulated natural conditions. Align experimental design with frameworks for pollutant fate studies, such as those outlined in atmospheric chemistry research .
Q. How can analytical methods for quantifying this compound in complex matrices be validated?
- Follow ICH Q2(R1) guidelines for specificity, accuracy, and precision. Use collaborative trials to assess inter-laboratory reproducibility. Cross-validate results with reference standards from regulatory bodies (e.g., LGC Limited) and databases like EPA DSSTox .
Q. What theoretical frameworks are applicable for guiding research on this compound’s pharmacological potential?
- Anchor studies in structure-activity relationship (SAR) theories or metabolic pathway analysis. For example, use existing thiazolidinedione pharmacophore models to predict bioactivity or toxicity. Integrate experimental data with computational predictions to refine hypotheses .
Methodological Notes
- Data Validation : Prioritize peer-reviewed journals and regulatory databases (e.g., EFSA, ATSDR) over non-curated sources.
- Experimental Design : Explicitly link hypotheses to overarching theories (e.g., chemical reactivity principles, pharmacokinetic models) to ensure methodological rigor .
- Conflict Resolution : Address data discrepancies through replication studies and multi-platform validation (e.g., combining HPLC, NMR, and computational data) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
